3-(1-Ethylpropyl)phenol

説明

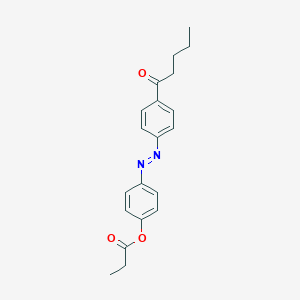

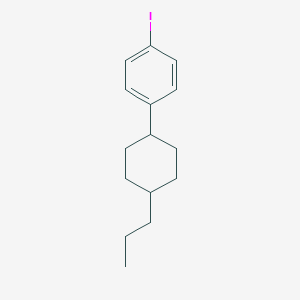

“3-(1-Ethylpropyl)phenol” is a biochemical compound with the molecular formula C11H16O and a molecular weight of 164.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-(1-Ethylpropyl)phenol” consists of an aromatic ring with a hydroxyl group (-OH) and an ethylpropyl group attached . The exact structure and properties can be further analyzed using techniques such as infrared spectroscopy and NMR spectroscopy .Chemical Reactions Analysis

Phenols, including “3-(1-Ethylpropyl)phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo reactions such as oxidation to form quinones, reduction to form hydroquinones, and various other reactions depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis

Phenols, including “3-(1-Ethylpropyl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds .科学的研究の応用

Environmental Monitoring : A lab-on-a-chip device using biodegradable nanostructured microparticles has been developed for detecting and removing phenolic wastes. This technology offers a low-cost, disposable solution for environmental monitoring (Mayorga-Martinez et al., 2014).

Chemical Synthesis : CeO2–MgO catalysts have been shown to effectively catalyze ortho-selective alkylation of phenol with 1-propanol, producing compounds like 3-pentanone (Sato et al., 1999). Also, GaCl(3)-catalyzed ortho-ethynylation of phenols provides high yields of ortho-ethynylated products for various substituted phenols (Kobayashi et al., 2002).

Materials Science : Poly(3-PHEP) shows high stability against thermo-oxidative decomposition, making it suitable for various applications in materials science (Demir, 2013).

Healthcare and Disinfection : Phenolics, including compounds like 3-(1-Ethylpropyl)phenol, have been found effective in inactivating viruses such as HTLV-III/LAV, which is significant for healthcare and disinfection applications (Martin-Martin et al., 1985).

Antioxidant Properties : Phenolic compounds have been identified in various natural sources and are noted for their strong antioxidative properties. For instance, almond skins contain phenolic compounds with these properties (Sang et al., 2002).

Safety And Hazards

Phenols, including “3-(1-Ethylpropyl)phenol”, can cause severe skin burns and eye damage . They may cause respiratory irritation and are suspected of causing genetic defects . They may also cause damage to organs through prolonged or repeated exposure . Phenols are toxic and their vapors are corrosive to the skin, eyes, and respiratory tract .

特性

IUPAC Name |

3-pentan-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVAMQQHKATWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethylpropyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)